Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate
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Overview
Description
Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular formula C13H9NO2S2 and a molecular weight of 275.35 g/mol . The compound features a thiophene ring substituted with an isothiocyanate group and a phenyl group, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate typically involves the condensation of thiophene derivatives with isothiocyanate reagents. One common method includes the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH) . This reaction yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further modified to introduce the isothiocyanate group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high purity and yield, possibly through optimized reaction conditions and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution.
Sulfoxides and Sulfones: Formed from oxidation.
Thiol Derivatives: Formed from reduction.
Scientific Research Applications
Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate involves its interaction with biological molecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The thiophene ring may also interact with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate
- Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of an isothiocyanate group and a phenyl group makes it particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S2/c1-16-13(15)11-10(7-18-12(11)14-8-17)9-5-3-2-4-6-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBDUVGOXMWXIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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